1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
The compound “1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one”, there are general methods for the synthesis of similar compounds. For instance, the synthesis of 1’-substituted spiro derivatives has been reported . The synthesis of such compounds often involves the use of various intra- and intermolecular reactions .
Scientific Research Applications
Medicinal Chemistry Research
Anticancer Properties: FSP has shown promising anticancer activity. Researchers have evaluated its cytotoxic properties against human cancer cell lines, including breast carcinoma (MCF-7), ovarian cancer (A2780), and colorectal adenocarcinoma. The compound’s ability to inhibit cancer cell growth makes it a potential candidate for further investigation .
Antioxidant and Anti-Inflammatory Effects: FSP exhibits antioxidant properties, protecting cells from oxidative stress. Additionally, it has anti-inflammatory effects, which are crucial for managing inflammatory diseases .
Antidiabetic Potential: Studies suggest that FSP may modulate glucose metabolism, making it relevant in the field of diabetes research. Further investigations are needed to explore its mechanism of action and therapeutic potential .
Antihypertensive Activity: FSP has demonstrated antihypertensive effects, possibly through vasodilation or other mechanisms. Researchers are keen on understanding its impact on blood pressure regulation .
Antimalarial and Antiplasmodial Properties: The compound’s spirochromanone backbone contributes to its antimalarial activity. It may interfere with the Plasmodium parasite’s life cycle, making it a valuable target for malaria drug development .
Other Applications: FSP’s diverse applications extend beyond the mentioned fields. Researchers have explored its potential as an anti-obesity agent, an antitumor compound, and even as a lead molecule in drug discovery .
Synthetic Methods
Researchers have developed various synthetic routes to access FSP and related derivatives. These methods involve cyclization and condensation reactions. Understanding these synthetic pathways aids in optimizing compound production .
Structure-Activity Relationship (SAR)
Exploring the SAR of FSP derivatives helps identify key structural features responsible for their biological activity. Researchers investigate modifications to enhance potency, selectivity, and safety .
Conclusion
Feel free to explore further or ask for additional details! 🌟 .
Mechanism of Action
Target of Action
The compound contains a fluorophenylsulfonyl group and a spiro[chroman-2,4’-piperidin]-4-one moiety. Compounds containing these groups are often involved in a wide range of biological activities. For instance, piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Indole derivatives, which have a similar structure to the chroman part of the molecule, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
The future directions in the study of “1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one” could involve further exploration of its synthesis, structure, and potential biological activity. Given the interest in piperidine derivatives in drug design, this compound could be of interest in pharmaceutical research .
properties
IUPAC Name |
1'-(4-fluorophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S/c20-14-5-7-15(8-6-14)26(23,24)21-11-9-19(10-12-21)13-17(22)16-3-1-2-4-18(16)25-19/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSYXXLKQUMQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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